4-Methylthiopyridine methiodide

Description

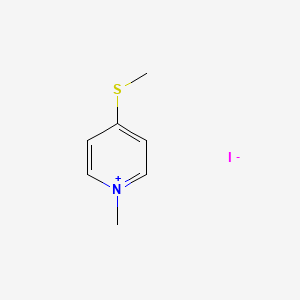

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

52693-58-0 |

|---|---|

Molecular Formula |

C7H10INS |

Molecular Weight |

267.13 g/mol |

IUPAC Name |

1-methyl-4-methylsulfanylpyridin-1-ium;iodide |

InChI |

InChI=1S/C7H10NS.HI/c1-8-5-3-7(9-2)4-6-8;/h3-6H,1-2H3;1H/q+1;/p-1 |

InChI Key |

ADIQGJYIYSAKOE-UHFFFAOYSA-M |

Canonical SMILES |

C[N+]1=CC=C(C=C1)SC.[I-] |

Origin of Product |

United States |

Iii. Chemical Reactivity and Transformative Chemistry of 4 Methylthiopyridine Methiodide

Reactions Involving the Quaternized Pyridine (B92270) Ring

The positive charge on the nitrogen atom renders the pyridinium (B92312) ring highly electron-deficient and susceptible to reactions with nucleophiles.

The quaternized pyridine ring of 4-Methylthiopyridine methiodide is activated towards nucleophilic attack. Nucleophiles can add to the carbon atoms of the ring, particularly at the 2- and 4-positions, which are electronically activated by the pyridinium nitrogen.

One of the fundamental reactions is with hydroxide (B78521) ions. Kinetic studies on a series of substituted N-methylpyridinium salts have shown that the position of the substituent significantly influences the reaction rate. rsc.org For instance, the rate constants for the reaction with hydroxide ions vary depending on whether the leaving group is at the 2-, 3-, or 4-position. rsc.org In the case of 4-substituted pyridinium salts, the reaction with nucleophiles like piperidine (B6355638) can proceed via a second-order mechanism, involving rate-determining deprotonation of an addition intermediate. nih.gov The reactivity is governed by factors such as the electron-withdrawing power of the substituent and its ability to stabilize the intermediate. nih.gov

The general mechanism for nucleophilic aromatic substitution (SNAr) on pyridinium ions often follows a two-step addition-elimination pathway. nih.gov However, the specific mechanism and rate-determining step can vary based on the nucleophile, leaving group, and reaction conditions. nih.govrsc.org

Table 1: Kinetic Data for the Reaction of Substituted N-Methylpyridinium Iodides with Hydroxide Ions This table presents kinetic data for analogous compounds to illustrate the effect of substituent position on reactivity.

| Substituent Position | Substituent | Rate Constant (k₂) at 20°C (L mol⁻¹ s⁻¹) |

| 2 | -OCH₃ | 2.9 x 10⁻² |

| 3 | -OCH₃ | 5.0 x 10⁻⁹ |

| 4 | -OCH₃ | 7.6 x 10⁻⁴ |

| Data sourced from a study on substituted N-methylpyridinium salts. rsc.org |

Activated pyridinium salts can undergo ring-opening reactions upon treatment with certain nucleophiles, a classic transformation known as the Zincke reaction. While specific examples for this compound are not detailed in the available literature, the general principle involves the attack of a primary or secondary amine on the pyridinium ring, leading to the cleavage of the C-N bond and the formation of a highly functionalized open-chain product, often a 5-amino-2,4-pentadienal derivative (Zincke aldehyde). The efficiency and outcome of this reaction are highly dependent on the nature of the substituents on the pyridine ring and the nucleophile used.

Reactivity of the Methylthio Substituent

The methylthio (-SCH₃) group at the 4-position of the pyridinium ring is also a site of significant chemical reactivity, allowing for a range of functional group interconversions and condensation reactions.

The sulfur atom of the methylthio group can be readily oxidized to afford the corresponding sulfoxide (B87167) and sulfone derivatives. This transformation is valuable as it significantly alters the electronic properties of the substituent, turning it into a much stronger electron-withdrawing group and a better leaving group for nucleophilic substitution reactions.

For the analogous compound, 1-methyl-4-(phenylthio)pyridinium iodide, oxidation can be achieved to form sulfoxides or sulfones, depending on the oxidizing agent used. Generally, the oxidation of thioethers to sulfoxides can be accomplished using a variety of reagents, such as hydrogen peroxide, often in the presence of a catalyst. organic-chemistry.orgacsgcipr.org Further oxidation to the sulfone can be achieved with stronger oxidizing agents or by adjusting the reaction conditions, for example, using urea-hydrogen peroxide in the presence of phthalic anhydride. organic-chemistry.orgresearchgate.net The resulting 1-methyl-4-(methylsulfonyl)pyridinium salt is highly activated towards nucleophilic aromatic substitution, where the methylsulfonyl group acts as an excellent leaving group.

Table 2: General Oxidation Reactions of Thioethers

| Starting Material | Product | Typical Oxidizing Agent(s) |

| Thioether (R-S-R') | Sulfoxide (R-SO-R') | Hydrogen Peroxide (H₂O₂), m-CPBA (meta-chloroperoxybenzoic acid) |

| Thioether (R-S-R') | Sulfone (R-SO₂-R') | Excess H₂O₂, Potassium permanganate (B83412) (KMnO₄), Urea-hydrogen peroxide/phthalic anhydride |

| This table summarizes common reagents for the oxidation of thioethers to sulfoxides and sulfones. organic-chemistry.orgacsgcipr.orgorganic-chemistry.orgresearchgate.net |

While the primary focus is the methylthio group, it's important to consider the reactivity of the methyl group attached to the sulfur. More commonly in pyridinium chemistry, an activated methyl group directly attached to the ring (as in picolinium salts) undergoes condensation reactions. The quaternization of the pyridine nitrogen enhances the acidity of the protons on the methyl group at the 4-position, making them susceptible to deprotonation by a base. The resulting carbanion or ylide is a potent nucleophile.

This reactivity is widely exploited in the synthesis of styryl dyes (stilbazolium dyes). For example, N-methyl-4-picolinium salts readily condense with aromatic aldehydes, such as 4-methylbenzaldehyde, in the presence of a basic catalyst like piperidine, to form stilbazolium salts. nih.gov Although the methyl group in this compound is attached to sulfur, the principle of activating adjacent C-H bonds is a cornerstone of pyridinium salt chemistry. A related reaction involves the condensation of 2-methylthioquinolinium salts with quinaldine (B1664567) salts to produce monomethine cyanine (B1664457) dyes. nih.gov

Table 3: Example of Condensation Reaction for a Related Pyridinium Salt

| Pyridinium Salt | Aldehyde | Catalyst | Product |

| 4-Methyl-N-methyl pyridinium tosylate | 4-Methylbenzaldehyde | Piperidine | 1-Methyl-4-(4-methylstyryl)pyridinium 4-methylbenzenesulfonate |

| This table illustrates a typical condensation reaction leading to a stilbazolium salt. nih.gov |

Exploration of Reaction Pathways and Product Diversification

The dual reactivity of this compound makes it a versatile building block for the synthesis of a diverse range of more complex molecules. The transformations described above can be used in sequence or in combination to generate a variety of products.

For instance, the methylthio group can be transformed into a sulfonyl group, which then serves as a leaving group in a nucleophilic aromatic substitution reaction, allowing for the introduction of a wide array of nucleophiles at the 4-position of the pyridine ring. This pathway offers a route to novel, highly functionalized pyridinium salts.

Furthermore, the reactivity of pyridinium salts as precursors for cyanine dyes is well-established. nih.govnih.gov The condensation reactions, particularly those involving an activated methyl or methylene (B1212753) group, are fundamental to the synthesis of monomethine, trimethine, and pentamethine cyanine dyes. These dyes have significant applications as fluorescent probes and in materials science. The synthesis often involves the condensation of two heterocyclic quaternary salts, one of which contributes an activated methyl group. nih.gov The reaction of a pyridinium salt containing a dithioester group with various dinucleophiles has been shown to produce a range of 1-heteroarylmethylpyridinium salts, demonstrating a pathway to novel heterocyclic systems. psu.edu

Iv. Coordination Chemistry of 4 Methylthiopyridine Methiodide

4-Methylthiopyridine Methiodide as a Ligand in Metal Complexation

As a potential ligand, this compound offers intriguing possibilities for coordination with a variety of metal centers. Its behavior is largely dictated by the interplay between the cationic pyridinium (B92312) core and the sulfur-containing substituent.

In this compound, the primary potential donor atom for metal coordination is the sulfur atom of the methylthio group. The quaternization of the pyridinium nitrogen atom precludes its direct coordination to a metal center, as its lone pair of electrons is engaged in bonding with the methyl group. This permanent cationic charge on the nitrogen atom significantly influences the electronic properties of the entire molecule.

The methylthio group (-SCH₃) possesses a sulfur atom with lone pairs of electrons, making it a potential Lewis base capable of coordinating to metal ions. Sulfur is generally considered a soft donor atom, according to the Hard and Soft Acids and Bases (HSAB) theory, and would be expected to form stable complexes with soft metal ions such as Ag(I), Au(I), and Hg(II), as well as borderline metal ions like Cu(I), Cd(II), and Pd(II).

Given its nature as a monodentate ligand coordinating through the sulfur atom, this compound can participate in several coordination modes, primarily dictated by the metal-to-ligand ratio, the nature of the metal ion, and the presence of other coordinating species.

Terminal Coordination: In the most straightforward coordination mode, the ligand binds to a single metal center through its sulfur atom. This is typical in the formation of mononuclear complexes where the coordination sphere of the metal is completed by other ligands or counter-ions.

Bridging Coordination: While less common for a simple thioether, under certain conditions, the sulfur atom could potentially bridge two metal centers. This mode of coordination would lead to the formation of polynuclear complexes or coordination polymers. The steric bulk of the pyridinium moiety might influence the feasibility of such bridging interactions.

The coordination geometry around the metal center will be determined by its preferred coordination number and the steric demands of the ligands. For instance, with a tetrahedral metal center, one could envision a complex with multiple this compound ligands arranged around the metal.

Synthesis and Structural Characterization of Coordination Compounds

The synthesis of coordination compounds involving this compound would typically involve the reaction of a metal salt with the ligand in a suitable solvent. The choice of solvent is crucial to ensure the solubility of both the ionic ligand and the metal precursor.

Mononuclear Complexes: The reaction of a metal halide or perchlorate (B79767) with a stoichiometric amount of this compound is a common route to synthesize mononuclear complexes. For example, reacting silver nitrate (B79036) (AgNO₃) with one or more equivalents of the ligand in a solvent like acetonitrile (B52724) could yield complexes where the silver ion is coordinated to the sulfur atom of the ligand. The remaining coordination sites on the metal would be occupied by solvent molecules or the nitrate counter-ion.

Polynuclear Complexes: The formation of polynuclear complexes can be promoted by using metal precursors that have a tendency to form bridged structures, such as metal halides, or by carefully controlling the stoichiometry of the reactants. For instance, reacting a copper(I) halide with the ligand might lead to the formation of a dimeric or polymeric structure with halide bridges, where the this compound ligand occupies a terminal position on each copper center. The synthesis of polynuclear complexes often relies on self-assembly processes, and the final structure can be influenced by factors such as concentration, temperature, and the nature of the counter-ion.

The structural characterization of these complexes is paramount to understanding their coordination chemistry. Single-crystal X-ray diffraction is the most definitive method for determining the solid-state structure, providing precise information on bond lengths, bond angles, and coordination geometries. Spectroscopic techniques such as NMR and IR spectroscopy can provide valuable information about the ligand's coordination in solution and in the solid state.

Below is a hypothetical data table illustrating the types of structural parameters that would be obtained from X-ray diffraction studies of mononuclear and polynuclear complexes of this compound.

| Complex | Metal Ion | Coordination Geometry | M-S Bond Length (Å) | Notable Features |

| [Ag(4-MTM-PyMe)(CH₃CN)₃]PF₆ | Ag(I) | Tetrahedral | 2.45 | Mononuclear complex with one ligand and three solvent molecules. |

| [Cu₂(μ-Cl)₂(4-MTM-PyMe)₂] | Cu(I) | Tetrahedral | 2.30 | Dinuclear complex with chloride bridges. |

| [PdCl₂(4-MTM-PyMe)₂] | Pd(II) | Square Planar | 2.35 | Mononuclear complex with two ligands in a trans configuration. |

| 4-MTM-PyMe represents this compound. |

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal nodes and organic linkers. While this compound itself, being a monodentate ligand, is not a typical linker for forming robust 3D MOFs, the incorporation of pyridinium moieties into MOF structures is a well-established strategy to impart specific functionalities.

One common approach is the post-synthetic modification of a pre-existing MOF that contains pyridine (B92270) groups. For example, a MOF constructed with a linker containing a 4-pyridyl group can be synthesized first. Subsequently, this MOF can be treated with methyl iodide in a process called post-synthetic N-alkylation or quaternization. This reaction introduces a methyl group onto the pyridine nitrogen, resulting in a pyridinium cation within the MOF framework. This method has been successfully used to create cationic MOFs with enhanced properties for applications such as anion exchange and gas separation.

Influence of Pyridinium Quaternization on Metal-Ligand Interactions

The quaternization of the pyridine nitrogen in this compound has a profound impact on its interaction with metal centers compared to its neutral analogue, 4-methylthiopyridine. This influence can be understood in terms of both electronic and steric effects.

V. Spectroscopic Characterization and Advanced Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 4-methylthiopyridine methiodide, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed for a complete assignment of all proton and carbon signals, confirming the quaternization of the pyridine (B92270) nitrogen and the substitution pattern.

¹H NMR and ¹³C NMR Chemical Shift Analysis in Quaternized Systems

The process of quaternization, where the nitrogen atom in the pyridine ring is methylated, results in a significant deshielding effect on the ring's protons and carbons. This deshielding leads to a downfield shift (higher ppm values) of their respective NMR signals compared to the neutral precursor, 4-methylthiopyridine. libretexts.org This effect is due to the introduction of a permanent positive charge on the nitrogen atom, which withdraws electron density from the aromatic ring.

In the ¹H NMR spectrum, the protons on the pyridinium (B92312) ring (H-2/H-6 and H-3/H-5) exhibit characteristic downfield shifts. The protons adjacent to the positively charged nitrogen (H-2 and H-6) are the most deshielded. The methyl group attached to the nitrogen (N-CH₃) also gives a distinct singlet, typically appearing further downfield than the methyl group attached to the sulfur (S-CH₃) due to the direct attachment to the electron-deficient ring system.

In the ¹³C NMR spectrum, all carbons within the pyridinium ring experience a downfield shift upon N-methylation. The carbons directly bonded to the nitrogen (C-2 and C-6) are most affected. The chemical shifts provide clear evidence of the electronic changes within the molecule upon forming the pyridinium salt. pitt.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted chemical shifts (δ) in ppm. Values are estimates and can vary based on solvent and experimental conditions.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| H-2 / H-6 | 8.5 - 8.8 | 145 - 148 |

| H-3 / H-5 | 7.8 - 8.1 | 125 - 128 |

| N-CH₃ | 4.2 - 4.5 | 45 - 50 |

| S-CH₃ | 2.6 - 2.9 | 15 - 20 |

Two-Dimensional NMR Techniques for Connectivity Assignments

To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR techniques are invaluable. wiley.comwiley.com

¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling relationships. For this compound, a COSY spectrum would show a clear correlation between the signals of the adjacent aromatic protons (H-2/H-6 and H-3/H-5), confirming their positions on the pyridinium ring. The methyl protons (N-CH₃ and S-CH₃) would appear as singlets with no cross-peaks, as they are not coupled to other protons.

HSQC/HMQC (Heteronuclear Single/Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. An HSQC spectrum would definitively link the proton signal for H-2/H-6 to the carbon signal for C-2/C-6, and the H-3/H-5 signal to the C-3/C-5 signal. It would also connect the N-CH₃ and S-CH₃ proton signals to their respective carbon signals. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. nih.gov For instance, the protons of the N-CH₃ group would show a correlation to the C-2 and C-6 carbons of the pyridinium ring. The protons of the S-CH₃ group would show a correlation to the C-4 carbon, confirming the position of the methylthio group.

Together, these 2D NMR experiments provide a complete and detailed map of the atomic connectivity within the this compound molecule, leaving no ambiguity in its structural elucidation. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides critical information about the functional groups present in a molecule and how they are affected by their chemical environment.

Characteristic Vibrational Modes of the Pyridinium and Methylthio Groups

The vibrational spectrum of this compound is characterized by the modes of the N-methylpyridinium cation and the methylthio substituent.

Pyridinium Ring Modes: The formation of the pyridinium salt from pyridine leads to noticeable shifts in the vibrational frequencies. researchgate.net The ring stretching vibrations (C=C and C=N) typically appear in the 1630-1480 cm⁻¹ region. The C-H stretching vibrations of the aromatic ring are observed above 3000 cm⁻¹. The in-plane and out-of-plane C-H bending modes are also present at lower frequencies. mdpi.com

Methylthio Group Modes: The methylthio (-S-CH₃) group has its own characteristic vibrations. The C-H stretching of the methyl group is found in the 2900-3000 cm⁻¹ range. The C-S stretching vibration is a key indicator, though it can be weak and appear in the fingerprint region, typically between 600 and 800 cm⁻¹.

Table 2: Characteristic IR/Raman Vibrational Frequencies Frequencies are approximate and can vary.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Functional Group |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Pyridinium |

| Aliphatic C-H Stretch | 2900 - 3000 | N-CH₃, S-CH₃ |

| C=C / C=N Ring Stretch | 1480 - 1630 | Pyridinium |

| C-H In-plane Bend | 1000 - 1300 | Pyridinium |

| C-H Out-of-plane Bend | 700 - 900 | Pyridinium |

Analysis of Spectroscopic Signatures in Coordination Complexes

When 4-methylthiopyridine or its derivatives act as ligands in coordination complexes, the sulfur atom is a potential coordination site. Upon coordination to a metal center, the vibrational frequencies associated with the methylthio group are expected to shift. rsc.org The C-S stretching frequency is particularly sensitive to coordination. A shift in the C-S band to a lower or higher frequency in the IR or Raman spectrum of a metal complex, compared to the free ligand, can provide evidence of metal-sulfur bond formation. iku.edu.tr This shift is a result of the change in electron density and bond strength of the C-S bond upon donation of the sulfur's lone pair electrons to the metal ion. kpi.uachemguide.co.uk

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. For an ionic compound like this compound, electrospray ionization (ESI) is a suitable method.

The mass spectrum will not show the full neutral mass, but rather that of the cation, [4-MeS-Py-Me]⁺. The iodide anion (I⁻) is not typically observed in positive-ion mode ESI-MS. The primary peak would be the molecular ion of the cation.

Fragmentation of the pyridinium cation can provide further structural confirmation. chemguide.co.ukresearchgate.net Common fragmentation pathways for N-alkylpyridinium salts involve the cleavage of bonds attached to the ring. For the [4-MeS-Py-Me]⁺ cation, potential fragmentations could include:

Loss of a methyl radical (•CH₃) from the sulfur atom.

Loss of a methyl radical (•CH₃) from the nitrogen atom.

Cleavage of the C-S bond, potentially leading to the loss of a neutral CH₃S radical or the formation of a [Py-Me]⁺ fragment ion. sapub.org

The relative abundance of these fragment ions helps to piece together the structure of the original molecule and confirms the identity of the substituents and their positions on the pyridine ring. miamioh.edu

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-Methylthiopyridine |

| Pyridine |

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is a powerful analytical technique used to determine the precise arrangement of atoms within a crystalline solid. This method involves irradiating a single crystal of a compound with an X-ray beam and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted X-rays provide detailed information about the electron density distribution within the crystal, allowing for the elucidation of the molecular structure at an atomic level.

For the compound this compound, a comprehensive analysis of its solid-state structure would require the successful growth of single crystals suitable for X-ray diffraction analysis. The data obtained from such an experiment would enable a detailed understanding of its three-dimensional architecture.

Bond Lengths, Bond Angles, and Torsional Angles in the Quaternized System

The data from single-crystal X-ray diffraction would provide precise measurements of the geometric parameters within the 1-methyl-4-(methylthio)pyridin-1-ium cation.

Interactive Data Table: Selected Bond Lengths in this compound

| Atom 1 | Atom 2 | Bond Length (Å) |

| N1 | C1 | Data not available |

| N1 | C4 | Data not available |

| N1 | C(methyl) | Data not available |

| C4 | S1 | Data not available |

| S1 | C(methylthio) | Data not available |

| C1 | C2 | Data not available |

| C2 | C3 | Data not available |

| C3 | C4 | Data not available |

Interactive Data Table: Selected Bond Angles in this compound

| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |

| C1 | N1 | C4 | Data not available |

| C1 | N1 | C(methyl) | Data not available |

| C4 | N1 | C(methyl) | Data not available |

| N1 | C4 | S1 | Data not available |

| C4 | S1 | C(methylthio) | Data not available |

| N1 | C1 | C2 | Data not available |

| C1 | C2 | C3 | Data not available |

| C2 | C3 | C4 | Data not available |

Interactive Data Table: Selected Torsional Angles in this compound

| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Torsional Angle (°) |

| C(methyl) | N1 | C4 | S1 | Data not available |

| N1 | C4 | S1 | C(methylthio) | Data not available |

| C2 | C1 | N1 | C4 | Data not available |

| C1 | N1 | C4 | C3 | Data not available |

These tables would be populated with the experimentally determined values from the X-ray diffraction study. The bond lengths and angles within the pyridinium ring would be expected to deviate from those of neutral pyridine due to the effects of N-alkylation and the electronic influence of the methylthio group. The torsional angles would describe the conformation of the methylthio group relative to the plane of the pyridinium ring.

Vi. Mechanistic Investigations and Reaction Pathway Elucidation

Kinetic Studies of Reactions Involving 4-Methylthiopyridine Methiodide

Kinetic studies are pivotal in elucidating the step-by-step sequence of a reaction, known as the reaction mechanism. For reactions involving this compound, particularly nucleophilic aromatic substitution (SNAr), the rate of reaction is typically dependent on the concentrations of both the pyridinium (B92312) salt and the nucleophile. This bimolecular nature suggests a second-order kinetic profile.

The general rate equation for such a reaction can be expressed as:

Rate = k[this compound][Nucleophile]

Where 'k' is the rate constant, a measure of the reaction's speed at a given temperature. The rate constant is influenced by factors such as the nature of the nucleophile, the solvent, and the temperature.

Detailed kinetic data for the reaction of this compound with a specific nucleophile would typically be presented in a format similar to the hypothetical data below. Such data is often acquired by monitoring the change in concentration of a reactant or product over time using techniques like UV-Vis spectrophotometry or NMR spectroscopy. researchgate.netresearchgate.net

Hypothetical Kinetic Data for the Reaction of this compound with a Nucleophile

| Experiment | [this compound] (mol/L) | [Nucleophile] (mol/L) | Initial Rate (mol/L·s) |

| 1 | 0.1 | 0.1 | 1.0 x 10⁻⁴ |

| 2 | 0.2 | 0.1 | 2.0 x 10⁻⁴ |

| 3 | 0.1 | 0.2 | 2.0 x 10⁻⁴ |

In this hypothetical table, doubling the concentration of either reactant while keeping the other constant results in a doubling of the initial rate, confirming the second-order nature of the reaction.

Transition State Analysis and Reaction Intermediate Identification

The reaction of this compound with a nucleophile proceeds through a high-energy transition state and a transient intermediate. In the context of an SNAr mechanism, the nucleophile attacks the electron-deficient carbon atom at the 4-position of the pyridine (B92270) ring. This attack is facilitated by the electron-withdrawing effect of the positively charged nitrogen atom.

The initial attack of the nucleophile leads to the formation of a Meisenheimer complex , a key reaction intermediate. This complex is a resonance-stabilized species where the aromaticity of the pyridine ring is temporarily broken. The negative charge from the incoming nucleophile is delocalized over the pyridine ring system.

Computational chemistry methods, such as Density Functional Theory (DFT), are often employed to model the geometry and energy of the transition state and the Meisenheimer intermediate. These calculations can provide insights into the activation energy of the reaction, which is the energy barrier that must be overcome for the reaction to proceed.

The transition state is the highest energy point on the reaction coordinate between the reactants and the Meisenheimer complex. It is characterized by the partial formation of the new bond between the nucleophile and the ring carbon, and the partial retention of the bond to the leaving group (in this case, the methylthio group).

Solvent Effects and Catalytic Influences on Reaction Mechanisms

The choice of solvent can significantly impact the rate and mechanism of reactions involving this compound. The polarity of the solvent is a particularly crucial factor in SNAr reactions.

Solvent Effects:

Polar Aprotic Solvents: Solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are generally preferred for SNAr reactions. These solvents can solvate the cationic pyridinium salt well but are less effective at solvating the anionic nucleophile. This "naked" nucleophile is more reactive, leading to an increased reaction rate.

Polar Protic Solvents: Solvents such as water, methanol, and ethanol (B145695) can form strong hydrogen bonds with the nucleophile. This solvation shell around the nucleophile stabilizes it, reducing its reactivity and consequently slowing down the reaction rate.

The influence of the solvent on the reaction rate can be quantified by comparing the rate constants in different solvents, as illustrated in the hypothetical data table below.

Hypothetical Solvent Effects on the Rate Constant (k) for a Reaction of this compound

| Solvent | Dielectric Constant (ε) | Relative Rate Constant (k_rel) |

| n-Hexane | 1.9 | 1 |

| Dioxane | 2.2 | 15 |

| Acetone | 20.7 | 1,000 |

| Acetonitrile | 37.5 | 5,000 |

| Dimethylformamide (DMF) | 36.7 | 20,000 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 50,000 |

Catalytic Influences:

While many SNAr reactions proceed without a catalyst, certain substances can influence the reaction rate.

Phase-Transfer Catalysts: In reactions where the nucleophile is an inorganic salt with low solubility in the organic solvent, a phase-transfer catalyst can be employed. These catalysts, often quaternary ammonium (B1175870) salts, transport the nucleophile from the solid or aqueous phase into the organic phase where the reaction occurs, thereby increasing the reaction rate.

Base Catalysis: If the nucleophile is a weak acid (e.g., an alcohol or a thiol), the reaction can be catalyzed by a base. The base deprotonates the nucleophile, increasing its nucleophilicity and accelerating the reaction.

Vii. Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic landscape of 4-methylthiopyridine methiodide. These calculations provide a detailed picture of electron distribution and energy levels, which are crucial for predicting the molecule's reactivity. Different levels of theory and basis sets can be employed to achieve a balance between computational cost and accuracy. For instance, methods like B3LYP with a 6-311++G(d,p) basis set are commonly used for such analyses.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals indicate the most likely sites for electrophilic and nucleophilic attack, respectively. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and reactivity. A smaller gap generally implies higher reactivity.

| Orbital | Description | Predicted Location in this compound |

| HOMO | Highest Occupied Molecular Orbital | Likely localized on the iodide anion (I⁻) |

| LUMO | Lowest Unoccupied Molecular Orbital | Likely distributed over the N-methylpyridinium cation |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | An indicator of chemical reactivity and stability |

This table is based on general principles of FMO theory applied to pyridinium (B92312) iodides and requires specific computational studies on this compound for validation.

Electrostatic potential (ESP) surface mapping is a visualization technique that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Red areas typically indicate electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue areas represent electron-poor regions (positive potential), which are prone to nucleophilic attack.

For this compound, the ESP map would be expected to show a high positive potential around the N-methylpyridinium ring, particularly on the hydrogen atoms of the methyl group attached to the nitrogen and the ring protons. Conversely, a high negative potential would be concentrated on the iodide anion. The sulfur atom of the methylthio group would likely exhibit a region of slight negative potential due to the presence of lone pairs. This information is invaluable for predicting intermolecular interactions, such as hydrogen bonding and reactions with other charged or polar species.

Molecular Mechanics (MM) Simulations for Conformational Analysis

While quantum mechanical methods provide detailed electronic information, molecular mechanics (MM) simulations are more suited for exploring the conformational landscape of larger molecules or molecular systems. These simulations use classical mechanics to model the potential energy of a system as a function of its atomic coordinates. For this compound, MM simulations can be employed to determine the most stable three-dimensional arrangement of the atoms (conformation) and to study the dynamics of the molecule. This is particularly relevant for understanding how the methylthio group and the methiodide substituent orient themselves relative to the pyridine (B92270) ring and how this might influence the molecule's interactions with its environment.

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity or chemical reactivity. Computational approaches, often referred to as Quantitative Structure-Activity Relationship (QSAR) studies, use statistical methods to build models that can predict the activity of new, untested compounds. For a compound like this compound, computational SAR could be used to design derivatives with enhanced properties. By systematically modifying the structure in silico (e.g., changing the substituent on the pyridine ring or the counter-ion) and calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters), it is possible to develop a predictive model for a desired activity.

Predictive Modeling of Novel Derivatives and Reactivity Patterns

Building upon the principles of SAR, predictive modeling can be used to design novel derivatives of this compound with specific reactivity patterns. By understanding the electronic and steric effects of different substituents through computational analysis, researchers can rationally design new molecules with tailored properties. For example, by introducing electron-withdrawing or electron-donating groups at various positions on the pyridine ring, it is possible to modulate the reactivity of the molecule towards nucleophiles or electrophiles. Computational models can screen a virtual library of such derivatives, predicting their reactivity and helping to prioritize synthetic efforts towards the most promising candidates.

Q & A

Q. What are the established synthetic routes for 4-methylthiopyridine methiodide, and how can purity be optimized?

The compound is typically synthesized via quaternization of 4-methylthiopyridine with methyl iodide. Key steps include refluxing in a polar aprotic solvent (e.g., acetonitrile or ethanol) under nitrogen to prevent oxidation. Purification involves recrystallization from ethanol or methanol to remove unreacted precursors . For yield optimization, stoichiometric excess of methyl iodide (1.2–1.5 equivalents) and reaction monitoring via TLC (silica gel, ethyl acetate/hexane eluent) are recommended .

Q. What is the primary mechanism of action of this compound in cholinesterase reactivation?

The compound acts as a nucleophilic reactivator of acetylcholinesterase inhibited by organophosphates. Its methiodide group facilitates binding to the enzyme’s anionic site, while the thiol moiety displaces the phosphoryl group. Experimental validation involves in vitro assays using rat liver microsomes or erythrocyte cholinesterase, with reactivation efficiency quantified via Ellman’s method (absorbance at 412 nm) .

Q. How should researchers handle stability challenges during storage of this compound?

The compound is hygroscopic and light-sensitive. Store under inert gas (argon) at –20°C in amber vials. Degradation products (e.g., free pyridine derivatives) can be detected via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) . Avoid long-term storage; periodic NMR analysis (D₂O, δ 2.5–3.5 ppm for methylthio group) is advised to confirm integrity .

Advanced Research Questions

Q. What spectroscopic techniques are most effective for characterizing this compound and its derivatives?

- UV-Vis Spectroscopy : Monitor charge-transfer transitions (λmax 250–280 nm in ethanol) to assess electronic properties .

- NMR : Use <sup>1</sup>H NMR (D₂O) to confirm quaternization (disappearance of pyridine proton at δ 8.5–9.0 ppm and appearance of N-methyl signal at δ 3.8–4.2 ppm) .

- Mass Spectrometry : High-resolution ESI-MS (positive ion mode) identifies the [M]<sup>+</sup> ion (m/z ≈ 257) and fragmentation patterns .

Q. How can contradictory data on reactivation efficacy across organophosphate analogs be resolved?

Discrepancies often arise from structural variations in organophosphates (e.g., steric hindrance). Address this via:

- Molecular Docking : Simulate binding interactions using software like AutoDock Vina to predict reactivation potential .

- Kinetic Studies : Measure kreact (reactivation rate constant) and KD (dissociation constant) across analogs. For example, lower kreact in branched alkyl organophosphates suggests steric limitations .

Q. What methodologies are suitable for evaluating the environmental impact of this compound synthesis?

- Atom Economy : Calculate using molecular weights of reactants/products; aim for >70% to minimize waste .

- Green Chemistry Metrics : Apply E-factor (mass of waste per product mass) and solvent selection guides (e.g., CHEM21) to replace toxic solvents (e.g., dichloromethane) with ethanol/water mixtures .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

Caption: The synthesis of this compound via nucleophilic attack of the pyridine nitrogen on iodomethane.

Caption: The synthesis of this compound via nucleophilic attack of the pyridine nitrogen on iodomethane.